4-(3,5-Dimethylpiperidin-1-yl)-2-fluoropyridine
Overview
Description
4-(3,5-Dimethylpiperidin-1-yl)-2-fluoropyridine is a chemical compound characterized by its unique structure, which includes a fluorine atom and a piperidine ring with two methyl groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-Dimethylpiperidin-1-yl)-2-fluoropyridine typically involves multiple steps, starting with the formation of the piperidine ring and subsequent introduction of the fluorine atom and methyl groups. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group with a nucleophile, such as a fluorine ion.
Reduction Reactions: Reduction of intermediates to form the desired compound.
Cyclization Reactions: Formation of the piperidine ring through cyclization processes.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-(3,5-Dimethylpiperidin-1-yl)-2-fluoropyridine can undergo various chemical reactions, including:
Oxidation Reactions: Conversion of the compound to its oxidized forms.
Reduction Reactions: Reduction of functional groups within the compound.
Substitution Reactions: Replacement of atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like fluoride ions (F⁻) and electrophiles such as alkyl halides are employed.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different substituents.
Scientific Research Applications
4-(3,5-Dimethylpiperidin-1-yl)-2-fluoropyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-(3,5-Dimethylpiperidin-1-yl)-2-fluoropyridine exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
4-(3,5-Dimethylpiperidin-1-yl)-2-fluoropyridine is unique due to its specific structural features, such as the presence of the fluorine atom and the methyl groups on the piperidine ring. Similar compounds include:
4-(3,5-Dimethylpiperidin-1-yl)butan-1-ol
4-(3,5-Dimethylpiperidin-1-yl)butan-1-amine
These compounds share the piperidine ring but differ in their functional groups and substituents, leading to different chemical and biological properties.
Properties
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)-2-fluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2/c1-9-5-10(2)8-15(7-9)11-3-4-14-12(13)6-11/h3-4,6,9-10H,5,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQRFSLIVJUEHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=CC(=NC=C2)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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